Benzo(e)pyrene-d12
Description
The exact mass of the compound Benzo[e]pyrene-d12 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[e]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVHTIQJNYSSKO-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C5=C(C(=C(C(=C25)[2H])[2H])[2H])C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584153 | |
| Record name | (~2~H_12_)Benzo[e]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205440-82-0 | |
| Record name | (~2~H_12_)Benzo[e]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205440-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzo(e)pyrene-d12: A Technical Guide for Researchers
CAS Number: 205440-82-0
This in-depth technical guide provides comprehensive information on Benzo(e)pyrene-d12 for researchers, scientists, and drug development professionals. The document covers the compound's properties, analytical applications, and relevant biological pathways, with a focus on presenting clear, actionable data and methodologies.
Compound Properties and Identification
This compound is the deuterated form of Benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH). The "d12" designation signifies that the twelve hydrogen atoms in the Benzo(e)pyrene molecule have been replaced with deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis of PAHs.[1]
| Property | Value | Source |
| CAS Number | 205440-82-0 | [1][2] |
| Molecular Formula | C₂₀D₁₂ | [2] |
| Molecular Weight | 264.38 g/mol | [2] |
| Isotopic Purity | 98 atom % D | |
| Appearance | Colorless crystals or white crystalline solid | |
| Melting Point | 177-180 °C | |
| Synonyms | 4,5-Benzopyrene-d12, 1,2-Benzopyrene-d12 | |
| Unlabelled CAS Number | 192-97-2 |
Experimental Protocols: Analytical Applications
This compound is predominantly used as an internal standard in the analysis of PAHs in various environmental and biological matrices. Its chemical similarity to the target analytes and its distinct mass spectrometric signature allow for accurate quantification by correcting for sample loss during preparation and analysis.
Analysis of PAHs in Olive Oil via GC-MS/MS
This method describes the determination of twelve PAHs in olive oil using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as one of the internal standards.
Sample Preparation (with Saponification):
-
Weigh 0.5 g of the olive oil sample into a 15 mL centrifuge tube.
-
For spiked samples, add a known amount of PAH working solution and vortex for 30 seconds.
-
Add 40 μL of the deuterated PAH internal standard working solution (containing this compound at 500 ng/mL) and vortex for 30 seconds.
-
Allow the sample to stand for five minutes before saponification.
-
Add an ethanolic solution of potassium hydroxide (1.5 M).
-
The sample then undergoes solid-phase extraction (SPE) for cleanup using a styrene/divinyl benzene resin.
GC-MS/MS Analysis: The extracts are analyzed by GC-MS/MS. The use of deuterated internal standards, including this compound, allows for accurate quantification of the target PAHs.
Analysis of PAHs in Water by HPLC with Fluorescence and Diode Array Detection
This protocol outlines the analysis of 17 PAHs in water samples using High-Performance Liquid Chromatography (HPLC) with both Diode Array Detection (DAD) and Fluorescence Detection (FLD).
Sample Preparation:
-
A 1 L water sample is extracted using a C18 Solid Phase Extraction (SPE) cartridge.
-
The SPE cartridge is washed with HPLC-grade water and then dried with nitrogen.
-
The PAHs are eluted from the cartridge with dichloromethane (DCM).
-
The eluate is concentrated with a stream of nitrogen, and the solvent is exchanged to acetonitrile to a final volume of 1.0 mL.
HPLC Analysis: The prepared sample is injected into an HPLC system. A ZORBAX Eclipse PAH column (4.6 mm × 150 mm, 3.5 µm) is used for separation. A programmed fluorescence detector provides high sensitivity for trace analysis of PAHs.
Determination of Benzo[a]pyrene in Coal Tar and Pitch Products by Automated SPE-GC/MS
This method details the automated analysis of Benzo[a]pyrene and Benz[a]anthracene in complex matrices like coal tar and pitch.
Sample Preparation and Analysis:
-
Samples are dissolved in tetrahydrofuran (THF), and an internal standard solution containing Benzo[a]pyrene-d12 is added.
-
The vials are placed in an autosampler that performs automated Solid Phase Extraction (SPE) cleanup on silica gel cartridges.
-
The cleaned-up sample is then automatically injected into the GC/MS system.
-
Selected Ion Monitoring (SIM) is used for quantification, with m/z 264 and 260 monitored for Benzo[a]pyrene-d12.
Metabolic and Signaling Pathways
While this compound is primarily an analytical tool, understanding the biological pathways of its non-deuterated counterpart is crucial for toxicological and metabolic studies where it might be used as a tracer.
Metabolic Pathway of Benzo(e)pyrene
The metabolism of Benzo(e)pyrene in biological systems is a detoxification process, but it can also lead to the formation of reactive metabolites. The major metabolic pathway involves the formation of dihydrodiols and their conjugates.
Caption: Metabolic pathway of Benzo(e)pyrene.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Benzo[a]pyrene
Benzo[a]pyrene, a potent carcinogen and isomer of Benzo(e)pyrene, is a well-known activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is central to the toxic effects of many PAHs. Upon entering the cell, Benzo[a]pyrene binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Benzo[a]pyrene.
References
Technical Guide on Benzo(e)pyrene-d12: Properties, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzo(e)pyrene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH). It covers its fundamental molecular properties, its primary application as an internal standard in quantitative analysis, a detailed experimental protocol for its use, and the key biological signaling pathway influenced by its non-deuterated counterpart, Benzo(e)pyrene.
Core Molecular Data
This compound is a stable isotope-labeled form of Benzo(e)pyrene, a five-ring polycyclic aromatic hydrocarbon. The replacement of hydrogen atoms with deuterium atoms results in a higher molecular weight, which allows it to be distinguished from the native compound in mass spectrometry-based analyses. This property makes it an ideal internal standard for accurate quantification in complex matrices.
Molecular Properties
The key molecular properties of this compound and its corresponding non-deuterated analog are summarized below for direct comparison.
| Property | This compound | Benzo(e)pyrene |
| Chemical Formula | C₂₀D₁₂ | C₂₀H₁₂[1] |
| Molecular Weight | ~264.38 g/mol [2][3] | ~252.31 g/mol [1] |
| CAS Number | 205440-82-0 | 192-97-2 |
| Appearance | Colorless crystals or white crystalline solid | Colorless crystals or white crystalline solid |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Application in Quantitative Analysis
The primary utility of this compound in research and drug development is its role as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for high-accuracy quantification of trace-level compounds in complex samples such as environmental matrices, foodstuffs, and biological tissues.
When added to a sample at a known concentration prior to extraction and analysis, this compound experiences the same sample preparation losses and ionization suppression or enhancement effects as the native Benzo(e)pyrene. By measuring the ratio of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in the analytical process.
Logical Workflow for Isotope Dilution Analysis
The following diagram illustrates the logical workflow for using a deuterated internal standard like this compound in a quantitative analytical method.
References
The Role of Benzo(e)pyrene-d12 in Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzo(e)pyrene-d12 is a deuterated form of the polycyclic aromatic hydrocarbon (PAH) Benzo(e)pyrene. Its primary application in scientific research is as an internal standard for the quantitative analysis of PAHs in a variety of matrices. This guide provides a comprehensive overview of its use, particularly in chromatographic methods, supported by experimental protocols and data.
Due to their ubiquity and potential carcinogenicity, the accurate quantification of PAHs in environmental and biological samples is of paramount importance. The use of isotopically labeled internal standards, such as this compound, is a critical component of robust analytical methodologies, ensuring high accuracy and precision by compensating for sample matrix effects and variations in analytical procedures.
Core Application: Internal Standard in Chromatographic Analysis
This compound is predominantly used as an internal standard in analytical methods, most notably in Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is a compound with similar chemical and physical properties to the analytes of interest, which is added in a known quantity to every sample, standard, and blank. By comparing the detector response of the native PAH to that of its deuterated counterpart, analysts can correct for variations in extraction efficiency, sample volume, and instrument response.
Deuterated PAHs are ideal for this purpose as they co-elute with the non-deuterated analytes but are distinguishable by their higher mass-to-charge ratio in the mass spectrometer. This allows for precise quantification even in complex sample matrices.
Experimental Protocol: Quantification of PAHs in Soil by GC-MS
The following is a representative experimental protocol for the analysis of PAHs in soil, employing this compound as part of an internal standard mixture. This protocol is a composite of established methodologies.
1. Preparation of Standards
-
Stock Standard Solution: Prepare a stock solution containing the target PAHs at a concentration of 1000 µg/mL in a suitable solvent such as cyclohexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 500 ng/mL.
-
Internal Standard Solution: Prepare an internal standard solution containing this compound and other deuterated PAHs (e.g., Naphthalene-d8, Phenanthrene-d10, Chrysene-d12, Perylene-d12) at a concentration of 20 ng/µL in cyclohexane. A known volume (e.g., 5 µL) of this solution is added to each calibration standard and sample extract prior to analysis.
2. Sample Preparation: Accelerated Solvent Extraction (ASE)
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Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.
-
Extraction Cell Preparation: Place a cellulose filter at the bottom of an extraction cell. Mix approximately 10 g of the homogenized soil sample with a drying agent like anhydrous sodium sulfate.
-
Spiking: Add a known amount of the internal standard solution directly to the sample in the extraction cell.
-
Extraction: Perform accelerated solvent extraction using a mixture of acetone and dichloromethane (1:1, v/v) at elevated temperature and pressure.
-
Concentration: Concentrate the resulting extract to a final volume of 1 mL.
3. Sample Cleanup: Solid Phase Extraction (SPE)
-
To remove interfering compounds, the extract can be cleaned up using a silica gel SPE cartridge.
-
Condition the cartridge with an appropriate solvent.
-
Load the sample extract onto the cartridge.
-
Elute the PAHs with a suitable solvent mixture (e.g., hexane and dichloromethane).
-
Concentrate the eluate to the final volume for analysis.
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Column: A capillary column suitable for PAH analysis, such as a DB-5ms, is employed.
-
Injection: Inject a 1 µL aliquot of the final extract in splitless mode.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all analytes.
-
Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for each target PAH and deuterated internal standard. For this compound, the molecular ion (m/z 264) is typically used for quantification.
Data Presentation
The following tables summarize typical quantitative data from PAH analysis using deuterated internal standards.
| Parameter | Value | Reference |
| Linearity Range | 5 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| Method Detection Limit (MDL) | 0.2 - 0.7 µg/kg | |
| Limit of Quantification (LOQ) | 0.8 - 2.8 µg/kg |
| Analyte | Average Recovery (%) | Relative Standard Deviation (%) |
| Naphthalene | 95 | < 10 |
| Acenaphthene | 98 | < 10 |
| Fluorene | 102 | < 10 |
| Phenanthrene | 101 | < 10 |
| Anthracene | 99 | < 10 |
| Fluoranthene | 105 | < 10 |
| Pyrene | 103 | < 10 |
| Benz(a)anthracene | 97 | < 10 |
| Chrysene | 98 | < 10 |
| Benzo(b)fluoranthene | 96 | < 10 |
| Benzo(k)fluoranthene | 95 | < 10 |
| Benzo(a)pyrene | 94 | < 10 |
| Indeno(1,2,3-cd)pyrene | 92 | < 15 |
| Dibenz(a,h)anthracene | 91 | < 15 |
| Benzo(g,h,i)perylene | 93 | < 15 |
Note: Recovery data is representative and can vary depending on the specific matrix and extraction method.
Visualizations
Experimental Workflow for PAH Analysis in Soil
Caption: Workflow for the analysis of PAHs in soil using this compound.
Internal Standard Quantification Principle
A Technical Guide to Benzo(e)pyrene-d12: Sourcing and Application for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of Benzo(e)pyrene-d12, a critical analytical standard in environmental and toxicological research. This document outlines key suppliers, presents detailed experimental protocols for its use as an internal standard, and visualizes the relevant biological signaling pathways.
Sourcing and Procurement of this compound
This compound is a deuterated form of Benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH). The deuterium labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically identical to the native compound but has a different mass-to-charge ratio. Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various suppliers to aid in purchasing decisions.
| Supplier | Product Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | [Product specific] | 205440-82-0 | 264.38 | 98 atom % D | 98% (CP) | Custom packaging available |
| LGC Standards | CDN-D-2297 | 205440-82-0 | 264.1692 | 98 atom % D | min 98% | 0.01 g |
| Santa Cruz Biotechnology | sc-210085 | 205440-82-0 | 264.38 | ≥98% | ≥98% | Inquire for availability |
| C/D/N Isotopes | D-2297 | 205440-82-0 | 264.39 | 98 atom % D | - | 0.01 g |
| MedChemExpress | HY-132860S | 205440-82-0 | - | - | - | Inquire for availability |
| Chiron | 1525.20-100-TX5 | 205440-82-0 | - | - | - | 100 µg/mL in toluene (1 mL) |
Experimental Protocols: Quantification of Benzo(e)pyrene using Isotope Dilution GC-MS
The following is a detailed methodology for the quantification of Benzo(e)pyrene in a sample matrix (e.g., environmental water, biological tissue) using this compound as an internal standard via gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for PAH analysis.[1][2]
Sample Preparation and Extraction
-
Spiking with Internal Standard: Accurately weigh a known amount of the sample. Spike the sample with a known amount of this compound solution at a concentration that is expected to be within the calibration range.
-
Extraction:
-
For Water Samples: Perform liquid-liquid extraction using a non-polar solvent such as dichloromethane or hexane.
-
For Solid/Tissue Samples: Perform Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture (e.g., hexane/acetone).
-
-
Cleanup: The crude extract may contain interfering compounds. A cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge is recommended.
-
Concentration: The cleaned extract is then concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating PAHs.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The characteristic ions for Benzo(e)pyrene (m/z 252) and this compound (m/z 264) are monitored.
-
Quantification
The concentration of Benzo(e)pyrene in the sample is determined by comparing the peak area ratio of the native compound to the deuterated internal standard against a calibration curve.
Signaling Pathways and Toxicological Relevance
Benzo(e)pyrene, like other PAHs, is known to exert its toxic and carcinogenic effects through interaction with cellular signaling pathways.[3] The primary pathway implicated is the Aryl hydrocarbon Receptor (AhR) signaling pathway.[4][5] this compound, being chemically identical to its non-deuterated counterpart, is a valuable tool for studying the metabolic activation and toxicokinetics of Benzo(e)pyrene without altering its biological activity.
Aryl hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a crucial role in xenobiotic metabolism. Upon binding of a ligand such as Benzo(e)pyrene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of genes encoding drug-metabolizing enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. These enzymes metabolize PAHs into reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.
References
- 1. tdi-bi.com [tdi-bi.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Sample Preparation in PAH Analysis Utilizing Benzo(e)pyrene-d12
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] Accurate quantification of PAHs in various matrices such as soil, water, and food is crucial for monitoring and risk assessment. This application note provides a detailed protocol for the extraction and cleanup of samples for the analysis of PAHs, featuring the use of Benzo(e)pyrene-d12 as an internal standard to ensure accuracy and precision in quantitative analysis.
The analytical process for determining PAHs in environmental samples typically involves three main stages: extraction of the analytes from the sample matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis.[3] The choice of extraction and cleanup methods is critical and depends on the sample matrix and the specific PAHs of interest. This protocol outlines a robust procedure applicable to a range of environmental samples.
Materials and Reagents
-
Solvents (Pesticide grade or equivalent): Dichloromethane, Hexane, Acetone, Acetonitrile, Cyclohexane, Toluene[3][4]
-
Internal Standard: this compound
-
Surrogate Standards (optional): Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12
-
PAH Standard Mixture: Containing the target PAHs for calibration
-
Drying Agent: Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges
-
Glassware: Beakers, flasks, graduated cylinders, separatory funnels, vials
-
Equipment: Soxhlet extractor, rotary evaporator or nitrogen evaporator, ultrasonic bath, vortex mixer, analytical balance
Experimental Protocol
Sample Collection and Storage
Proper sample collection is critical to avoid contamination. Samples should be collected in glass containers and stored at 4°C in the dark to prevent photodegradation of PAHs.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
3.2.1. Soil and Sediment Samples (Soxhlet Extraction)
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10-20 g of the homogenized sample into a pre-cleaned extraction thimble.
-
Spike the sample with a known amount of this compound internal standard solution. If using surrogate standards, spike the sample with the surrogate mixture as well.
-
Place the thimble in the Soxhlet extractor.
-
Extract the sample for 16-24 hours with a suitable solvent mixture, such as dichloromethane/acetone (1:1, v/v).
-
After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
3.2.2. Water Samples (Liquid-Liquid Extraction)
-
Measure 1 L of the water sample into a separatory funnel.
-
Spike the sample with the this compound internal standard solution.
-
Add 60 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to 1-2 mL.
Cleanup
Cleanup is a crucial step to remove interfering compounds from the sample extract.
3.3.1. Solid Phase Extraction (SPE) Cleanup
-
Condition a silica gel or Florisil SPE cartridge by passing 5-10 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the concentrated extract onto the top of the SPE cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the PAHs with a more polar solvent or solvent mixture, such as dichloromethane/hexane (1:1, v/v). The exact solvent composition and volume should be optimized based on the specific PAHs and the sorbent used.
-
Collect the PAH fraction and concentrate it to a final volume of 1 mL for instrumental analysis.
Instrumental Analysis (GC-MS)
-
Analyze the final extract using a Gas Chromatograph-Mass Spectrometer (GC-MS) operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Prepare a calibration curve using the PAH standard mixture, with each standard also containing the this compound internal standard at the same concentration as in the samples.
-
The quantification of each PAH is based on the ratio of its peak area to the peak area of this compound.
Data Presentation
The use of this compound as an internal standard allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to more accurate and reliable quantitative results.
| Parameter | Typical Value | Reference |
| Recovery of this compound | 80-120% | |
| Method Detection Limit (MDL) | 0.01 - 1 µg/kg (matrix dependent) | |
| Limit of Quantification (LOQ) | 0.05 - 2 µg/kg (matrix dependent) | |
| Linearity (R²) | > 0.995 |
Experimental Workflow Diagram
Caption: Workflow for PAH sample preparation.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logic of internal standard correction.
References
Application Notes and Protocols for Benzo(e)pyrene-d12 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzo(e)pyrene-d12 as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in various environmental matrices. This compound is a deuterated analog of Benzo(e)pyrene, a common environmental pollutant. Its use as an internal standard is crucial for accurate quantification by correcting for analyte losses during sample preparation and instrumental analysis.
Introduction to this compound as an Internal Standard
This compound is an isotopically labeled compound where twelve hydrogen atoms are replaced by deuterium atoms. This mass shift of +12 atomic mass units allows it to be distinguished from the native Benzo(e)pyrene by mass spectrometry (MS), while exhibiting nearly identical chemical and physical properties.[1] This similarity in behavior is the primary reason for its use as an ideal internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the determination of PAHs.[2][3] The use of deuterated PAHs as internal standards is a widely accepted practice and is recommended by various environmental protection agencies.
Key Advantages:
-
Accurate Quantification: Compensates for the loss of target analytes during sample extraction, cleanup, and analysis.
-
Improved Precision and Reproducibility: Minimizes variations arising from matrix effects and instrumental drift.
-
Method Validation: Essential for validating the accuracy and reliability of analytical methods for PAH analysis.
Experimental Protocols
The following protocols outline the general steps for the analysis of PAHs in environmental samples using this compound as an internal standard. Specific parameters may need to be optimized based on the sample matrix and the analytical instrumentation available.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. Below are protocols for common environmental samples.
Protocol 2.1.1: Soil and Sediment Samples (Soxhlet Extraction)
-
Sample Homogenization: Air-dry the soil or sediment sample, remove any large debris, and homogenize by grinding and sieving.
-
Spiking with Internal Standard: Accurately weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble. Spike the sample with a known amount of this compound standard solution. A typical spiking level is 100 ng.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of a suitable solvent, such as dichloromethane (DCM) or a mixture of hexane and acetone (1:1, v/v), to the boiling flask. Extract the sample for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane for cleanup.
Protocol 2.1.2: Water Samples (Liquid-Liquid Extraction - LLE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. If residual chlorine is present, dechlorinate with sodium thiosulfate. Acid preservation is often recommended.
-
Spiking with Internal Standard: Measure 1 L of the water sample into a separatory funnel. Spike the sample with a known amount of this compound standard solution.
-
Extraction: Add 60 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times with fresh 60 mL portions of DCM.
-
Drying and Concentration: Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Protocol 2.1.3: Biota Samples (e.g., Fish, Shellfish) (QuEChERS Method)
-
Sample Homogenization: Homogenize the edible tissue of the biota sample.
-
Spiking with Internal Standard: Weigh 2-10 g of the homogenized tissue into a 50 mL centrifuge tube. Add a deuterated PAH mixture containing this compound.
-
Extraction: Add ultrapure water, acetone, and ethyl acetate/isooctane. Also add magnesium sulfate (MgSO4) and sodium chloride (NaCl) to induce phase separation. Vortex the tube vigorously.
-
Centrifugation: Centrifuge the tube to separate the organic layer.
-
Cleanup: The extract may require further cleanup using solid-phase extraction (SPE) to remove lipids and other interferences.
Extract Cleanup (Solid-Phase Extraction - SPE)
Cleanup is often necessary to remove interfering compounds from the sample extract, especially for complex matrices.
-
Column Conditioning: Condition a silica gel or Florisil SPE cartridge by passing a suitable solvent (e.g., hexane) through it.
-
Sample Loading: Load the concentrated extract onto the SPE cartridge.
-
Elution of Interferences: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.
-
Elution of PAHs: Elute the PAHs with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).
-
Final Concentration: Concentrate the eluted fraction to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
Instrumental Analysis (GC-MS)
Gas Chromatography coupled with Mass Spectrometry is a common technique for the analysis of PAHs.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection is preferred for trace analysis. Injector temperature is typically set to 280-300°C.
-
Oven Temperature Program: A temperature program is used to separate the PAHs. A typical program might start at 60°C, hold for 1 minute, then ramp to 300°C at a rate of 6-10°C/min, and hold for a final period.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. The characteristic ions for Benzo(e)pyrene (m/z 252) and this compound (m/z 264) are monitored.
-
Mass Range: The mass spectrometer should be capable of scanning a suitable mass range to include all target PAHs and internal standards.
-
Data Presentation
The following tables summarize typical quantitative data obtained in PAH analysis using deuterated internal standards.
Table 1: Typical GC-MS SIM Ions for Benzo(e)pyrene and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Benzo(e)pyrene | 252 | 250, 253 |
| This compound | 264 | 260, 262 |
Table 2: Representative Recovery Rates for PAHs in Different Matrices
| Matrix | Extraction Method | PAH Surrogate | Average Recovery (%) | Reference |
| Soil | Soxhlet | Deuterated PAHs | 80 - 90 | |
| Seafood | QuEChERS | Deuterated PAH mixture | 60 - 120 | |
| Water | LLE | Not specified | Not specified | |
| Plant Material | Various | Benzo[a]pyrene | Can have significant losses |
Table 3: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for PAHs
| Analyte | MDL (ng/g) | LOQ (ng/g) | Reference |
| PAHs (general) | 0.033 - 0.068 | 0.500 |
Visualizations
The following diagrams illustrate the workflow and key relationships in the analysis of environmental samples for PAHs using this compound.
Caption: General workflow for PAH analysis using this compound.
Caption: Logic of internal standard correction in mass spectrometry.
References
Application Note: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using Benzo(e)pyrene-d12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily originating from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Many PAHs are known for their carcinogenic and mutagenic properties, posing a significant risk to human health and the environment.[1][2] Accurate and reliable quantification of PAHs in soil is crucial for environmental monitoring, risk assessment, and remediation studies.
This application note details a robust and sensitive method for the quantification of 16 priority PAHs in soil, as listed by the U.S. Environmental Protection Agency (EPA), using gas chromatography-mass spectrometry (GC-MS). The method incorporates the use of a deuterated internal standard, Benzo(e)pyrene-d12, to ensure high accuracy and precision by correcting for variations in sample extraction, cleanup, and instrument response.
Principle
The methodology is based on solvent extraction of PAHs from a soil sample, followed by sample cleanup and analysis by GC-MS.[3][4] A known amount of the internal standard, this compound, is added to the soil sample before the extraction process. This isotope dilution technique allows for the accurate quantification of target PAHs by comparing the response of the native PAH to its corresponding isotopically labeled analog. The use of an internal standard that is chemically similar to the analytes of interest but has a different mass-to-charge ratio (m/z) allows for compensation of analyte loss during sample preparation and analysis. While other deuterated PAHs such as naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12 are also commonly used, this note focuses on the application of this compound.[5]
Experimental Protocols
Sample Preparation and Extraction
Several extraction techniques can be employed, including Soxhlet, ultrasonic, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. The Soxhlet extraction method is described below as a widely used and effective technique.
Materials:
-
10-20 g of homogenized soil sample
-
Anhydrous sodium sulfate
-
This compound internal standard solution (concentration to be determined based on expected PAH levels)
-
Dichloromethane (DCM) and Acetone (1:1, v/v)
-
Soxhlet extraction apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Cellulose extraction thimble
-
Nitrogen evaporator
Procedure:
-
Accurately weigh approximately 10-20 g of the homogenized soil sample into a beaker.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add anhydrous sodium sulfate to the soil and mix until the sample is free-flowing to remove moisture.
-
Transfer the dried sample into a cellulose extraction thimble and place it in the Soxhlet extractor.
-
Add the DCM:Acetone (1:1) solvent mixture to the round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.
Sample Cleanup
A cleanup step is often necessary to remove interfering compounds from the sample extract.
Materials:
-
Silica gel column
-
Dichloromethane (DCM)
-
Hexane
-
Glass wool
Procedure:
-
Prepare a silica gel column by packing a glass column with activated silica gel, topped with a layer of anhydrous sodium sulfate.
-
Pre-elute the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the PAHs with a mixture of DCM and hexane.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for PAH analysis (e.g., Agilent DB-5ms)
GC-MS Conditions (Typical):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 300°C at 10°C/min
-
Hold at 300°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantification: Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the this compound internal standard.
Data Presentation
The following table summarizes the target PAHs for quantification and typical performance data that can be expected with this method.
| Analyte | Abbreviation | Molecular Weight ( g/mol ) | Typical Recovery (%) | Typical RSD (%) |
| Naphthalene | NAP | 128.17 | 70-120 | <20 |
| Acenaphthylene | ANY | 152.20 | 70-120 | <20 |
| Acenaphthene | ANA | 154.21 | 70-120 | <20 |
| Fluorene | FLU | 166.22 | 70-120 | <20 |
| Phenanthrene | PHE | 178.23 | 70-120 | <20 |
| Anthracene | ANT | 178.23 | 70-120 | <20 |
| Fluoranthene | FLA | 202.25 | 80-120 | <20 |
| Pyrene | PYR | 202.25 | 80-120 | <20 |
| Benz[a]anthracene | BaA | 228.29 | 80-120 | <20 |
| Chrysene | CHR | 228.29 | 80-120 | <20 |
| Benzo[b]fluoranthene | BbF | 252.31 | 80-120 | <20 |
| Benzo[k]fluoranthene | BkF | 252.31 | 80-120 | <20 |
| Benzo[a]pyrene | BaP | 252.31 | 80-120 | <20 |
| Indeno[1,2,3-cd]pyrene | IPY | 276.33 | 80-120 | <20 |
| Dibenz[a,h]anthracene | DBA | 278.35 | 80-120 | <20 |
| Benzo[ghi]perylene | BGP | 276.33 | 80-120 | <20 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of PAHs in soil.
Caption: Experimental workflow for PAH quantification in soil.
Conclusion
The described method provides a reliable and accurate approach for the quantification of 16 priority PAHs in soil samples. The use of this compound as an internal standard is a critical component of the methodology, ensuring high-quality data by correcting for potential analytical errors. This application note serves as a comprehensive guide for researchers and scientists involved in environmental analysis and contamination assessment.
References
- 1. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Note: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Water Samples Using Isotope Dilution GC-MS with Benzo(e)pyrene-d12
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are pervasive environmental pollutants, often originating from the incomplete combustion of organic materials such as coal, oil, and gasoline. Several PAHs are classified as carcinogenic or mutagenic, making their detection and quantification in environmental matrices like water a critical concern for public health and environmental monitoring. The U.S. Environmental Protection Agency (EPA) has identified 16 specific PAHs as priority pollutants for monitoring.
This application note details a robust and sensitive method for the quantitative analysis of PAHs in water samples. The methodology utilizes solid-phase extraction (SPE) for sample preconcentration, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. To ensure high accuracy and precision, the method employs an isotope dilution technique with Benzo(e)pyrene-d12 as an internal standard. This approach effectively compensates for potential analyte losses during sample preparation and analysis, providing more reliable data.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are crucial for accurate PAH analysis.
-
Collection: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and contamination.
-
Dechlorination: If the water sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample to quench the chlorine.
-
Preservation: Acidify the sample to a pH of less than 2 with sulfuric acid.
-
Storage: Store the samples refrigerated at 4°C and protected from light until extraction. Samples should be extracted within 7 days of collection and analyzed within 40 days of extraction.
Sample Preparation and Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the preconcentration of PAHs from water samples, offering advantages such as high recovery rates, reduced solvent consumption, and elimination of emulsions often encountered with liquid-liquid extraction.
-
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Nitrogen gas, high purity
-
-
Internal Standard Spiking:
-
Prior to extraction, spike each 1-liter water sample with a known amount of this compound solution in a water-miscible solvent like methanol. A typical spiking concentration is 100 ng/mL. Allow the sample to equilibrate for a period of time, which can range from 5 to 24 hours depending on the water solubility of the PAHs, to ensure proper partitioning between the isotope spike and the aqueous matrix.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of dichloromethane.
-
Condition the cartridges with 10 mL of methanol.
-
Equilibrate the cartridges with 20 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing and Drying:
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering substances.
-
Dry the cartridge under a full vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the trapped PAHs from the cartridge with two 5 mL portions of dichloromethane into a collection vial.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas in a warm water bath. Exchange the solvent to acetonitrile if required for the analytical instrumentation.
-
GC-MS Analysis
Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the analysis of complex PAH mixtures.
-
Instrumentation:
-
Gas chromatograph with a capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).
-
Mass spectrometer detector capable of operating in Selected Ion Monitoring (SIM) mode.
-
-
GC Conditions (Typical):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: 60°C for 1 min, ramp at 10°C/min to 320°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target PAH and this compound.
-
Data Presentation
Quantitative data for method performance should be established through validation studies. The following tables provide examples of expected performance data.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Analyte | MDL (ng/L) | LOQ (ng/L) |
| Naphthalene | 0.5 | 1.5 |
| Acenaphthylene | 0.3 | 1.0 |
| Acenaphthene | 0.3 | 1.0 |
| Fluorene | 0.2 | 0.6 |
| Phenanthrene | 0.2 | 0.6 |
| Anthracene | 0.2 | 0.6 |
| Fluoranthene | 0.1 | 0.3 |
| Pyrene | 0.1 | 0.3 |
| Benzo(a)anthracene | 0.1 | 0.3 |
| Chrysene | 0.1 | 0.3 |
| Benzo(b)fluoranthene | 0.1 | 0.3 |
| Benzo(k)fluoranthene | 0.1 | 0.3 |
| Benzo(a)pyrene | 0.1 | 0.3 |
| Indeno(1,2,3-cd)pyrene | 0.2 | 0.6 |
| Dibenzo(a,h)anthracene | 0.2 | 0.6 |
| Benzo(g,h,i)perylene | 0.2 | 0.6 |
Table 2: Recovery and Precision Data from Spiked Water Samples (n=7)
| Analyte | Spiked Conc. (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Naphthalene | 50 | 92 | 6.8 |
| Acenaphthene | 50 | 95 | 5.2 |
| Fluorene | 50 | 98 | 4.5 |
| Phenanthrene | 50 | 101 | 3.9 |
| Anthracene | 50 | 99 | 4.1 |
| Fluoranthene | 50 | 105 | 3.5 |
| Pyrene | 50 | 103 | 3.8 |
| Benzo(a)anthracene | 50 | 102 | 4.0 |
| Chrysene | 50 | 97 | 5.5 |
| Benzo(b)fluoranthene | 50 | 96 | 6.1 |
| Benzo(k)fluoranthene | 50 | 94 | 6.3 |
| Benzo(a)pyrene | 50 | 98 | 5.0 |
| Indeno(1,2,3-cd)pyrene | 50 | 91 | 7.2 |
| Dibenzo(a,h)anthracene | 50 | 89 | 7.8 |
| Benzo(g,h,i)perylene | 50 | 90 | 7.5 |
Recovery rates of 94% to 105% have been reported for the 16 EPA priority PAHs using an isotope dilution protocol.
Table 3: Calibration Curve Data
| Analyte | Calibration Range (ng/L) | Correlation Coefficient (r²) |
| All PAHs | 1 - 500 | > 0.995 |
Mandatory Visualization
Application Note: Preparation of Benzo(e)pyrene-d12 Standard Solutions for Analytical Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of primary stock, intermediate, and working standard solutions of Benzo(e)pyrene-d12. This compound, a deuterated polycyclic aromatic hydrocarbon (PAH), is commonly used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) for the detection of PAHs. Due to the carcinogenic nature of Benzo(e)pyrene, this protocol emphasizes critical safety procedures to minimize exposure and ensure laboratory safety.[1]
Critical Safety Precautions
This compound is classified as a carcinogen and must be handled with extreme care.[1] All procedures must be performed in a designated area for handling carcinogens, inside a certified chemical fume hood, to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): A fully fastened lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile) are mandatory. Disposable gloves should be discarded immediately after use.
-
Handling: Use mechanical pipetting aids for all liquid transfers; mouth pipetting is strictly prohibited. Work surfaces should be covered with absorbent, plastic-backed paper to contain any spills.
-
Storage: Store this compound in a clearly labeled, sealed container within a secondary containment vessel (e.g., a paint can). The storage location, such as a refrigerator or cabinet, must be in a secure area and labeled with a "Danger – Chemical Carcinogen" warning sign.
-
Disposal: All contaminated materials, including gloves, pipette tips, and disposable bench paper, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of this material down the drain.
-
Decontamination: After handling, thoroughly wash hands and arms with soap and water. Decontaminate all work surfaces and equipment with an appropriate solvent.
Materials and Reagents
-
This compound (C₂₀D₁₂, MW: 264.38 g/mol ), solid
-
Acetonitrile (CH₃CN), HPLC Grade or equivalent
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL)
-
Amber glass vials with Teflon-lined caps for storage
-
Spatula
-
Weighing paper
-
Chemical fume hood
-
Vortex mixer
Experimental Protocol: Preparation of Standard Solutions
This protocol outlines the steps to prepare a high-concentration primary stock solution, an intermediate stock solution, and a series of lower-concentration working standards for creating a calibration curve.
Protocol 1: Preparation of Primary Stock Solution (100 µg/mL)
-
Weighing: Inside a chemical fume hood, carefully weigh approximately 1.0 mg of this compound solid onto weighing paper using an analytical balance. Record the exact weight.
-
Dissolving: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 7-8 mL of acetonitrile to the flask. Gently swirl or vortex the flask until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, bring the flask to the final 10 mL volume with acetonitrile. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration of the primary stock solution using the following formula:
Concentration (µg/mL) = (Mass of this compound in mg / 10 mL) * 1000
-
Storage: Transfer the solution to a labeled amber glass vial and store it in a designated, secure refrigerator at 4°C, protected from light.
Protocol 2: Preparation of Intermediate Stock Solution (10 µg/mL)
-
Allow the Primary Stock Solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap the flask and invert it 15-20 times to ensure thorough mixing. This creates an intermediate stock solution of 10 µg/mL (or 10,000 ng/mL).
-
Transfer to a labeled amber glass vial for storage as described previously.
Protocol 3: Preparation of Working Standard Solutions
Working standards are prepared by diluting the 10 µg/mL Intermediate Stock Solution to achieve the desired concentrations for the analytical calibration curve. The following table provides an example dilution series.
-
Allow the Intermediate Stock Solution to equilibrate to room temperature.
-
Label a series of 10 mL volumetric flasks for each working standard.
-
Using calibrated micropipettes, add the specified volume of the 10 µg/mL intermediate stock to each flask as detailed in Table 1.
-
Dilute each flask to the 10 mL mark with acetonitrile.
-
Cap and invert each flask 15-20 times to ensure homogeneity.
-
Transfer each working standard to a separate, clearly labeled amber vial. These solutions are now ready for analysis.
Data Presentation
Table 1: Example Dilution Scheme for this compound Working Standards
| Working Standard ID | Target Concentration (ng/mL) | Volume of Intermediate Stock (10 µg/mL) to Add | Final Volume (mL) |
| WS-1 | 5 | 5 µL | 10 |
| WS-2 | 10 | 10 µL | 10 |
| WS-3 | 50 | 50 µL | 10 |
| WS-4 | 100 | 100 µL | 10 |
| WS-5 | 250 | 250 µL | 10 |
| WS-6 | 500 | 500 µL | 10 |
Visualizations
Caption: Workflow for the preparation of this compound standard solutions.
Caption: Hierarchical relationship of the standard solution dilution series.
References
Application of Benzo(e)pyrene-d12 in Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzo(e)pyrene-d12 (BeP-d12) in toxicology studies. BeP-d12 serves as an essential internal standard for the accurate quantification of its non-deuterated counterpart, Benzo(e)pyrene (BeP), a polycyclic aromatic hydrocarbon (PAH) with known cocarcinogenic and anticarcinogenic properties. The methodologies outlined are critical for researchers in environmental health, carcinogenesis, and drug metabolism to precisely assess exposure and metabolic fate of BeP.
Introduction to Benzo(e)pyrene in Toxicology
Benzo(e)pyrene (BeP) is a five-ring polycyclic aromatic hydrocarbon that is a constituent of coal tar and is formed during the incomplete combustion of organic materials.[1] While not considered a potent standalone carcinogen, BeP is a significant modulator of the carcinogenicity of other PAHs. For instance, it can act as a cocarcinogen with the highly potent Benzo(a)pyrene (BaP) but can also exhibit anticarcinogenic effects when co-administered with 7,12-dimethylbenz(a)anthracene (DMBA).[2] This dual role underscores the importance of accurately quantifying its presence and metabolism in toxicological assessments. BeP is metabolized by cytochrome P450 enzymes to various hydroxylated and conjugated metabolites.[3][4] Unlike BaP, BeP shows little to no metabolism in the bay region, which is a key activation pathway for the carcinogenicity of many PAHs.[3]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core application of BeP-d12 in toxicology is as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantitative analysis due to its high precision and accuracy. The principle relies on adding a known amount of the isotopically labeled standard (BeP-d12) to a sample before any extraction or cleanup steps. The labeled standard is chemically identical to the native analyte (BeP) and thus behaves identically during sample processing. Any loss of the native analyte during the procedure will be accompanied by a proportional loss of the labeled standard. The mass spectrometer can differentiate between the native and labeled compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the isotopically labeled internal standard, the initial concentration of the native analyte in the sample can be determined with high accuracy, correcting for matrix effects and procedural losses.
Quantitative Data Summary
The following tables summarize key quantitative data related to the toxicological assessment of Benzo(e)pyrene.
Table 1: Effects of Benzo(e)pyrene on the Metabolism of Other PAHs in Hamster Embryo Cells
| Co-administered PAH | Effect of BeP on PAH Metabolism | Observed Change in Metabolite Profile | Impact on Mutagenesis |
| Benzo(a)pyrene (BaP) | Inhibition of secondary oxidation of BaP-diols | Increased proportions of trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene and trans-9,10-dihydro-9,10-dihydroxybenzo(a)pyrene | No effect on BaP-induced mutation frequencies |
| 7,12-dimethylbenz(a)anthracene (DMBA) | Inhibition of DMBA metabolism | Decreased proportion of water-soluble metabolites; Increased proportions of trans-8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene and trans-3,4-dihydro-3,4-dihydroxy-7,12-dimethylbenz(a)anthracene | Inhibition of DMBA-induced mutagenesis by up to 10-fold |
Table 2: Major Metabolites of Benzo(e)pyrene in Hamster Embryo Cells
| Metabolite | Relative Abundance |
| 4,5-dihydro-4,5-dihydroxy B[e]P | Major identified metabolite |
| Glucuronide conjugate of 3-OH-B[e]P | Major identified metabolite |
| Glucuronide conjugate of 4,5-dihydro-4,5-dihydroxy B[e]P | Major identified metabolite |
| 9,10-dihydro-9,10-dihydroxy-B[e]P | Little to no detection (<0.2% of ethyl acetate-soluble metabolites) |
Experimental Protocols
Protocol for Quantification of Benzo(e)pyrene in Biological Tissues using GC-MS and this compound Internal Standard
This protocol describes the general procedure for the extraction and quantification of BeP in biological tissues (e.g., liver, lung) using gas chromatography-mass spectrometry (GC-MS) with BeP-d12 as an internal standard.
Materials:
-
Biological tissue sample
-
This compound (internal standard solution of known concentration in a suitable solvent like isooctane)
-
Solvents: Hexane, Dichloromethane, Acetone (all high purity, suitable for GC-MS)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica gel)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 g of the tissue sample.
-
Homogenize the tissue in a suitable volume of deionized water.
-
Spike the homogenate with a known amount of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected BeP concentration in the samples.
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Allow the sample to equilibrate for 30 minutes.
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Extraction:
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Perform a liquid-liquid extraction by adding a mixture of hexane and acetone (e.g., 1:1 v/v) to the homogenized sample.
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Vortex or shake vigorously for 15-20 minutes.
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Centrifuge the sample to separate the organic and aqueous layers.
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Carefully collect the organic (upper) layer.
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Repeat the extraction step twice more with fresh solvent.
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Pool the organic extracts.
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Drying and Concentration:
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Pass the pooled organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
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Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
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Cleanup:
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Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
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Condition a silica gel SPE cartridge with hexane.
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Load the concentrated extract onto the cartridge.
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Wash the cartridge with a non-polar solvent like hexane to elute aliphatic compounds.
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Elute the PAH fraction, including BeP and BeP-d12, with a more polar solvent mixture, such as dichloromethane:hexane (e.g., 1:1 v/v).
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Concentrate the eluted fraction to a final volume of approximately 100 µL under a gentle stream of nitrogen.
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GC-MS Analysis:
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Inject 1 µL of the final extract into the GC-MS system.
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Use a temperature program that allows for the separation of BeP from other PAHs. A typical program might be:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp to 300°C at 10°C/minute.
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Hold at 300°C for 10 minutes.
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Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
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Monitor the following ions:
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For Benzo(e)pyrene (BeP): m/z 252 (quantification ion), 250, 126 (qualifier ions).
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For this compound (BeP-d12): m/z 264 (quantification ion), 260, 132 (qualifier ions).
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Quantification:
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Generate a calibration curve using standards containing known concentrations of native BeP and a constant concentration of BeP-d12.
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Plot the ratio of the peak area of BeP (m/z 252) to the peak area of BeP-d12 (m/z 264) against the concentration of BeP.
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Calculate the concentration of BeP in the samples by comparing the measured peak area ratio to the calibration curve.
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Protocol for In Vitro Metabolism Study of Benzo(e)pyrene using Cell Cultures
This protocol outlines a general method to study the metabolism of BeP in a cell culture system, such as hamster embryo cells or human cell lines (e.g., HepG2).
Materials:
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Cultured cells in appropriate well plates or flasks
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Benzo(e)pyrene (native compound)
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Cell culture medium and supplements
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Solvents for extraction (e.g., Ethyl acetate)
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HPLC system with UV and/or fluorescence detection, or LC-MS system
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This compound for use as an internal standard if LC-MS is used for quantification.
Procedure:
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Cell Culture and Treatment:
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Plate the cells at a suitable density and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
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Prepare a stock solution of BeP in a suitable solvent like DMSO.
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Treat the cells with a final concentration of BeP in the cell culture medium (e.g., 1-10 µM). Include a vehicle control (DMSO only).
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Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
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Sample Collection:
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After incubation, collect the cell culture medium.
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Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells to collect the intracellular fraction.
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Extraction of Metabolites:
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Spike the collected medium and cell lysate with the BeP-d12 internal standard if using LC-MS.
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Extract the metabolites from the aqueous medium and cell lysate using a solvent like ethyl acetate.
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Repeat the extraction three times.
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Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
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-
Analysis of Metabolites:
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Analyze the extracted samples by HPLC or LC-MS.
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Use a C18 reverse-phase column for separation.
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A gradient elution with a mobile phase consisting of water and methanol or acetonitrile is typically used.
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Monitor for known BeP metabolites (e.g., dihydrodiols, phenols, and their conjugates) using UV, fluorescence, or mass spectrometric detection.
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Identify and quantify the metabolites by comparing their retention times and mass spectra to authentic standards.
-
Visualizations
Caption: Workflow for BeP quantification.
Caption: Simplified metabolic pathway of BeP.
References
- 1. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(e)pyrene-induced alterations in the metabolic activation of benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene by hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course of metabolism of benzo[e]pyrene by hamster embryo cells and the effect of chemical modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Benzo(e)pyrene-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Benzo(e)pyrene-d12 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am experiencing consistently low recovery of my internal standard, this compound. What are the most common causes?
A: Low recovery of this compound, a common internal standard for polycyclic aromatic hydrocarbon (PAH) analysis, can stem from several stages of the experimental workflow. The most frequent culprits include:
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Sample Preparation and Extraction: Inefficient extraction from the sample matrix, analyte loss during solvent evaporation, or degradation of the standard.
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Cleanup Procedures: Loss of the analyte during solid-phase extraction (SPE) or other cleanup steps.
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Instrumental Analysis: Issues within the gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system, such as active sites in the inlet or column.
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Matrix Effects: Complex sample matrices can interfere with the extraction and detection of this compound.[1][2]
2. Q: My sample matrix is complex (e.g., fatty tissue, soil). How can I improve the extraction efficiency of this compound?
A: Complex matrices often require more rigorous extraction methods. Consider the following:
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Choice of Extraction Technique: For solid samples, methods like Soxhlet extraction, microwave-assisted extraction (MAE)[3], or accelerated solvent extraction (ASE) can be more effective than simple sonication. For liquid samples with high lipid content, a liquid-liquid extraction (LLE) followed by a cleanup step is often necessary.
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Solvent Selection: A combination of polar and non-polar solvents can be effective. For instance, a mixture of hexane and acetone (1:1, v/v) has been shown to be efficient for extracting PAHs from fish tissue.[4] Acetonitrile is another effective solvent for various sample types.[5]
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Sample Pre-treatment: For high-fat samples, a saponification step (alkali digestion) can break down lipids and improve the release of PAHs.
3. Q: I suspect my cleanup step is causing the loss of this compound. What can I do?
A: Analyte loss during cleanup is a common issue. Here are some troubleshooting steps:
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SPE Cartridge Selection: Ensure the sorbent chemistry of your SPE cartridge is appropriate for PAHs. Common choices include silica, Florisil, or polymeric sorbents. The use of certain materials in cartridges, like polyethylene frits, has been anecdotally linked to the loss of deuterated PAHs.
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Elution Solvent: The elution solvent must be strong enough to desorb this compound from the sorbent. A solvent like dichloromethane or a mixture of hexane and dichloromethane is typically used.
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Drying Step: For aqueous samples extracted using SPE, ensuring the cartridge is thoroughly dried before elution is critical. Residual water can significantly reduce the recovery of hydrophobic compounds like this compound.
4. Q: Could the low recovery be due to the stability of the this compound standard itself?
A: Yes, the stability of the standard solution is a critical factor.
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Solvent Choice for Stock Solutions: While acetone is commonly used, some users have reported better stability of this compound in methanol.
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Storage Conditions: Store stock and working solutions in amber vials to protect them from light, as PAHs are susceptible to photodegradation. Minimize evaporation by using vials with secure caps, such as those with mininert valves.
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Verification of Standard Concentration: Regularly verify the concentration of your spiking solution to ensure it has not degraded or concentrated due to solvent evaporation.
Quantitative Data on PAH Recovery
The following table summarizes recovery data for PAHs, including Benzo(a)pyrene (a close analog to this compound), from various studies and methods. This data can help you benchmark your own recovery rates.
| Analyte | Sample Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference |
| Benzo[a]pyrene | Fish Tissue | Soxhlet (Hexane:Acetone) | Gel Permeation Chromatography | 70-108 | |
| Benzo[a]pyrene | Yerba Maté Tea | Accelerated Solvent Extraction | Not Specified | 95.7-101.9 | |
| Benzo[a]pyrene | Home Meal Replacement | Microwave Extraction | Not Specified | 81.09-116.42 | |
| Benzo[a]pyrene | Plant Material | Nitrogen Evaporation | Solid-Phase Extraction | 83.8 | |
| Benzo[a]pyrene | Bread | QuEChERS | d-SPE | 95-120 |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Solid Samples
This protocol is adapted from a method developed for the extraction of PAHs from wood samples.
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Sample Preparation: Homogenize the solid sample to a fine powder.
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Spiking: Accurately weigh a portion of the homogenized sample (e.g., 1-2 grams) into a microwave extraction vessel. Spike with a known amount of this compound standard solution.
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Solvent Addition: Add a suitable extraction solvent, such as acetonitrile, to the vessel, ensuring the sample is fully submerged.
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Microwave Extraction: Seal the vessel and place it in the microwave extraction system. Set the temperature and time parameters (e.g., 100°C for 15 minutes). These parameters may need to be optimized for your specific sample matrix.
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Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove any solid particles.
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Analysis: The extract can often be analyzed directly by HPLC or GC-MS without a separate cleanup step.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound
This is a general protocol for cleaning up sample extracts containing PAHs.
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Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 500 mg) by passing a non-polar solvent like hexane through it. Do not allow the cartridge to go dry.
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Sample Loading: Dissolve the sample extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., hexane) to remove interfering compounds.
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Elution: Elute the this compound and other PAHs with a stronger solvent, such as a mixture of hexane and dichloromethane.
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Solvent Evaporation: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis.
Visualizing the Troubleshooting Process
A diagram illustrating the interplay of sample, method, and analyte characteristics that can impact recovery.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction of polycyclic aromatic hydrocarbons from wood samples by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples [frontiersin.org]
Technical Support Center: Optimizing Benzo(e)pyrene-d12 Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzo(e)pyrene-d12 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?
A1: The optimal concentration of this compound depends on the sample matrix, the expected concentration range of the target analytes, and the sensitivity of the analytical instrument (e.g., GC-MS, LC-MS). A general guideline is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the target analytes. This ensures a stable and reproducible signal that is not so high as to cause detector saturation, nor so low as to be affected by instrument noise.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh a known amount of crystalline this compound and dissolve it in a high-purity solvent in which it is readily soluble, such as methanol, acetone, or cyclohexane. For example, dissolving ~12.5 mg of this compound in a 250 mL volumetric flask and diluting to the mark with methanol will yield a stock solution of approximately 50 mg/L. From this stock solution, working standard solutions can be prepared by serial dilution. It is recommended to store stock solutions in amber vials at low temperatures (e.g., -20°C) to prevent degradation.
Q3: Can I use this compound to quantify other Polycyclic Aromatic Hydrocarbons (PAHs)?
A3: Yes, this compound is often used as an internal standard for the quantification of a range of PAHs, particularly those with similar chemical properties and retention times. However, for the most accurate results, it is best to use an isotopically labeled internal standard for each target analyte. When using a single internal standard for multiple analytes, it is crucial to validate the method to ensure that the recovery of this compound accurately reflects the recovery of all target PAHs.
Q4: What are the primary ions to monitor for this compound in mass spectrometry?
A4: When using mass spectrometry for detection, the primary ion (quantifier ion) to monitor for this compound is typically m/z 264. It is also advisable to monitor one or more secondary ions (qualifier ions), such as m/z 260 and 265, to confirm the identity of the compound.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptom: The recovery of this compound in your samples is consistently below the acceptable range (typically 70-130%).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Adsorption to Surfaces | This compound, being a large and relatively non-polar molecule, can adsorb to active sites in the GC inlet, column, or on glassware. To mitigate this, ensure proper deactivation of the GC inlet liner and use silanized glassware. Consider using a pulsed splitless injection to rapidly transfer the analytes onto the column. |
| Matrix Effects | Complex sample matrices can interfere with the extraction and ionization of this compound, leading to ion suppression or enhancement. To address this, optimize your sample cleanup procedure to remove interfering compounds. Techniques like solid-phase extraction (SPE) can be effective. You can also dilute your sample to reduce the concentration of matrix components. |
| Extraction Inefficiency | The chosen extraction solvent or technique may not be efficient for extracting this compound from the sample matrix. Experiment with different solvents or extraction methods (e.g., liquid-liquid extraction, accelerated solvent extraction). For solid samples, ensure thorough homogenization. |
| Analyte Loss During Evaporation | During solvent evaporation steps to concentrate the sample, volatile and semi-volatile compounds can be lost. To prevent this, carefully control the temperature and gas flow during evaporation. The addition of a high-boiling point "keeper" solvent, such as toluene, can help to minimize the loss of more volatile analytes. |
| Degradation | This compound can be susceptible to degradation, particularly when exposed to light or reactive chemicals. Prepare fresh working solutions regularly and store all solutions in the dark at low temperatures. When performing extractions, consider working under reduced light conditions. |
Issue 2: Poor Linearity of Calibration Curve
Symptom: The calibration curve for your target analytes, using this compound as the internal standard, has a low coefficient of determination (R² < 0.99).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | If the concentration of this compound is too high, it can lead to detector saturation at the upper end of the calibration curve. Conversely, if the concentration is too low, the signal-to-noise ratio may be poor at the lower end. Prepare calibration standards with a fixed, mid-range concentration of the internal standard and varying concentrations of the target analytes. |
| Inconsistent Internal Standard Addition | Inaccurate or inconsistent addition of the internal standard to your calibration standards and samples will directly impact the linearity of your calibration curve. Use calibrated micropipettes and ensure thorough mixing after the addition of the internal standard. |
| Instrumental Issues | A |
Technical Support Center: Addressing Matrix Effects with Benzo(e)pyrene-d12 in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzo(e)pyrene-d12 as an internal standard to mitigate matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Polycyclic Aromatic Hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis of PAHs?
A: Matrix effects in GC-MS refer to the alteration of the analytical signal of a target analyte due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate and imprecise quantification of the target PAH. Complex sample matrices, such as those from environmental or biological samples, are common sources of these interferences.
Q2: How does this compound help in addressing matrix effects?
A: this compound is a deuterated analog of Benzo(e)pyrene, a common PAH. As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically very similar to the native analyte. The core principle is that the deuterated standard will co-elute with the target analyte and experience the same matrix effects. By adding a known amount of this compound to the sample prior to analysis and measuring the ratio of the analyte's response to the internal standard's response, any signal variations caused by the matrix can be normalized, leading to more accurate quantification.
Q3: When should I use this compound as an internal standard?
A: this compound is ideally used as an internal standard for the quantification of Benzo(e)pyrene. However, it can also be used for other PAHs that have similar chemical properties and chromatographic behavior. It is crucial to ensure that the internal standard elutes close to the analytes of interest to experience similar matrix effects. For a wide range of PAHs, a mixture of several deuterated PAHs, including this compound, is often employed to cover the entire chromatogram.
Q4: Can a single internal standard like this compound be used for all PAHs in a sample?
A: While convenient, using a single internal standard for a wide range of PAHs is generally not recommended, especially if the analytes have significantly different retention times and chemical properties. For optimal accuracy, the internal standard should be structurally and chromatographically as similar as possible to the analyte it is meant to correct for. For comprehensive PAH analysis, it is best practice to use a suite of deuterated PAHs that cover the different elution ranges of the target compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound for matrix effect correction in GC-MS analysis.
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of this compound | Inefficient extraction: The chosen extraction method may not be suitable for PAHs in the specific sample matrix. | Optimize the extraction procedure. Consider techniques like saponification for fatty matrices followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup. |
| Degradation of the internal standard: PAHs can be sensitive to light and high temperatures. | Protect samples and standards from direct light. Ensure that the GC inlet and transfer line temperatures are not excessively high. | |
| Significant retention time shift between Benzo(e)pyrene and this compound | Chromatographic isotope effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. | While a small, consistent shift is often acceptable, a large or variable shift can lead to differential matrix effects. Optimize chromatographic conditions (e.g., temperature program, carrier gas flow rate) to minimize the separation. |
| Inconsistent internal standard response across a batch of samples | Variable matrix effects: The composition of the matrix may vary significantly between samples, leading to different degrees of signal suppression or enhancement. | Ensure consistent sample preparation across all samples. If matrix variability is high, consider further sample cleanup steps or matrix-matched calibration. |
| Injector discrimination: High molecular weight compounds like Benzo(e)pyrene can be prone to discrimination in the GC inlet. | Use a pulsed splitless injection to ensure efficient transfer of the analytes to the column. Optimize the inlet temperature and liner type. | |
| Isotopic interference (crosstalk) from native Benzo(e)pyrene | High analyte concentration: At very high concentrations of native Benzo(e)pyrene, its natural isotope peaks (M+1, M+2) may contribute to the signal of the deuterated internal standard. | Use a higher mass-labeled internal standard if available (e.g., ¹³C-labeled). Alternatively, mathematical corrections can be applied if the software supports it. Analyze a high-concentration standard of the native analyte to assess the extent of crosstalk. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects to determine the effectiveness of this compound in compensating for signal suppression or enhancement.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Spike the target PAH analyte(s) and this compound into a clean solvent (e.g., hexane or dichloromethane).
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Set B (Post-extraction Spike): Extract a blank matrix sample (known not to contain the target PAHs). Spike the target analyte(s) and this compound into the final, concentrated extract.
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Set C (Pre-extraction Spike): Spike the target analyte(s) and this compound into the blank matrix sample before the extraction process.
-
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Analyze all three sets of samples using the established GC-MS method.
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Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
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Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
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Recovery (RE) % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
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Internal Standard Corrected MF = [(Peak Area of Analyte / Peak Area of IS) in Set B] / [(Peak Area of Analyte / Peak Area of IS) in Set A]
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement | |
| MF ≈ 1 | No significant matrix effect | |
| Recovery (RE) % | Close to 100% | Efficient extraction process |
| Significantly lower than 100% | Inefficient extraction or analyte loss | |
| Internal Standard Corrected MF | Close to 1 | This compound is effectively compensating for matrix effects. |
| Significantly different from 1 | Differential matrix effects on the analyte and internal standard. |
Protocol 2: Sample Preparation and GC-MS Analysis of PAHs in a Complex Matrix (e.g., Fish Tissue)
This protocol provides a general workflow for the extraction and analysis of PAHs, including the use of this compound.
1. Sample Preparation:
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Homogenization: Homogenize the fish tissue sample.
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Spiking: Add a known amount of this compound solution (and other deuterated PAHs if necessary) to the homogenized sample.
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Saponification: For fatty matrices, perform alkaline saponification (e.g., with methanolic KOH) to break down lipids.
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Extraction: Perform liquid-liquid extraction using a suitable solvent like hexane.
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Cleanup: Use solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.
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Concentration: Evaporate the extract to a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumental Parameters:
| Parameter | Typical Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Mode | Splitless or Pulsed Splitless |
| Inlet Temperature | 280-300 °C |
| Oven Temperature Program | Initial temp: 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 300-320°C, hold for 5-10 min |
| MS Transfer Line Temp | 280-300 °C |
| Ion Source Temperature | 230-250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity |
| Monitored Ions for Benzo(e)pyrene | m/z 252 (quantifier), 253, 250 (qualifiers) |
| Monitored Ions for this compound | m/z 264 (quantifier) |
Note: These are general parameters and should be optimized for the specific instrument and application.
Visualizations
Technical Support Center: Analysis of Benzo(e)pyrene and its Deuterated Analog
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic behavior of Benzo(e)pyrene-d12 relative to its native form, Benzo(e)pyrene. This resource is intended for researchers, scientists, and professionals in drug development who utilize these compounds in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated standard, this compound, have a different retention time than the native Benzo(e)pyrene analyte?
A: The observed difference in retention time between a deuterated compound and its non-deuterated counterpart is a well-documented phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE). This effect stems from the subtle, yet significant, physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.
The C-D bond is slightly shorter, stronger, and has a smaller van der Waals radius than the C-H bond. This leads to reduced polarizability for the deuterated molecule. In common chromatographic modes like Gas Chromatography (GC) and Reversed-Phase Liquid Chromatography (RPC), separation is influenced by intermolecular forces, such as van der Waals interactions with the stationary phase. Due to the lower polarizability of the C-D bonds, this compound interacts less strongly with non-polar stationary phases compared to the native Benzo(e)pyrene. This weaker interaction results in a slightly shorter retention time, causing the deuterated standard to elute earlier than the native analyte.
Q2: How much of a retention time (RT) shift should I expect between this compound and Benzo(e)pyrene?
A: The retention time shift is typically small but consistently observable. In GC-MS and LC-MS analyses, a shift of several seconds is common. The magnitude of this shift can be influenced by the specific chromatographic conditions, such as the column type, temperature gradient, and mobile phase composition. The effect can be quantified as the chromatographic H/D isotope effect (hdIEc), which is the ratio of the retention times (tR) of the native (protiated) and deuterated compounds.
Table 1: Expected Chromatographic Shift of Deuterated vs. Native PAHs
| Parameter | Description | Typical Value | Source |
| Typical RT Shift | The absolute difference in elution time between the native and deuterated compound. | 2 - 5 seconds in UPLC/GC | |
| H/D Isotope Effect (hdIEc) | The ratio of retention times, calculated as tR(H) / tR(D). A value greater than 1 indicates earlier elution of the deuterated compound. | 1.0009 - 1.0400 in GC-MS | |
| Elution Order | The typical order in which the compounds elute from a GC or reversed-phase LC column. | Deuterated (d12) elutes before Native |
Q3: Is this chromatographic shift a problem for my quantitative analysis?
A: Generally, this shift is not a problem and can be advantageous. As long as the shift is consistent and reproducible across your analytical batch, it does not interfere with quantification. The key is to set up the integration parameters in your data processing software to correctly identify and quantify both the native analyte and the deuterated internal standard peaks. In some cases, having the peaks slightly separated can prevent potential issues with mass spectral crosstalk or interference, especially if fragment ions overlap.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Benzo(e)pyrene and its deuterated internal standard.
Issue 1: Inconsistent or Drifting Retention Times for Both Analytes
| Possible Cause | Recommended Solution(s) |
| System Leaks | Check for leaks at all fittings, especially at the injector port and column connections. Use an electronic leak detector for GC systems. |
| Column Temperature Fluctuations | Ensure the GC oven or LC column heater is functioning correctly and maintaining a stable temperature. |
| Inconsistent Mobile Phase / Carrier Gas Flow | Verify pump pressures and flow rates. For LC, ensure the mobile phase is properly degassed and mixed. For GC, check gas cylinder pressure and flow controller settings. |
| Mobile Phase Composition Change (LC) | If using a gradient, ensure the proportioning valves are working correctly. Prepare fresh mobile phase to rule out degradation |
improving peak shape for Benzo(e)pyrene-d12 in chromatography
Welcome to the technical support center for optimizing the chromatographic analysis of Benzo(e)pyrene-d12. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a high-boiling point PAH, prone to poor peak shape?
High-boiling point polycyclic aromatic hydrocarbons (PAHs) like this compound are susceptible to poor peak shape, particularly tailing, due to several factors. These compounds can adsorb onto active sites within the chromatographic system, such as silanol groups on the column or metal surfaces in the inlet and detector. They are also prone to condensation in any "cold spots" within the system, leading to a delayed and broadened release of the analyte onto the column and into the detector.
Q2: What is the most common cause of peak tailing for late-eluting compounds like this compound?
The most frequent cause of peak tailing for late-eluting PAHs is the presence of active sites within the GC flow path. These sites, which can be found in the injection port liner, at the head of the analytical column, or in the transfer line, interact with the analyte, causing a portion of the molecules to be retained longer than the main band, resulting in a tailed peak. Contamination from previous injections can also create new active sites.
Q3: What type of GC column is recommended for analyzing this compound?
For the analysis of PAHs, a low-polarity, high-inertness column is recommended. A common choice is a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms Ultra Inert, ZB-5MS). These "Ultra Inert" columns are specifically treated to minimize the number of active sites, which is crucial for achieving symmetrical peaks with sensitive compounds like PAHs.
Q4: How can I prevent contamination that leads to poor peak shape?
Preventing contamination involves several routine maintenance steps. Regularly replace the injection port septum and liner. Using a liner with glass wool can help trap non-volatile matrix components. For complex matrices, employing a guard column can protect the analytical column from contamination. Additionally, performing regular column trimming (removing the first 10-20 cm) can eliminate accumulated contaminants at the head of the column.
Troubleshooting Guide
This guide addresses specific peak shape problems you may encounter during the analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a pronounced "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Active Sites in System | Active sites in the inlet, column, or connections can adsorb PAHs. | |
| Solution: Use highly inert components, including an ultra-inert GC column and a deactivated liner. Regularly replace the liner and septum. | ||
| Cold Spots | Analyte is condensing in the inlet, transfer line, or detector due to insufficient temperature. | |
| Solution: Ensure all heated zones are at appropriate temperatures. Maintain the inlet and MSD transfer line at a minimum of 320 °C. The MS source should also be kept at a minimum of 320 °C. | ||
| Column Contamination | Non-volatile residue from previous injections has accumulated at the head of the column, creating active sites. | |
| Solution: Trim the front end of the GC column (e.g., remove 15-20 cm). Consider using a guard column for dirty samples. | ||
| Improper Column Installation | The column is positioned too high or too low in the inlet, creating unswept volumes and turbulence. | |
| Solution: Reinstall the column according to the manufacturer's instructions for your specific instrument, ensuring the correct insertion depth into the inlet. |
Issue 2: Peak Broadening
Symptom: The peak for this compound is wider than expected, leading to poor resolution and sensitivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Sub-optimal Temperature Program | The oven temperature ramp rate is too slow, causing excessive diffusion of the analyte band on the column. | |
| Solution: Increase the temperature ramp rate in the segment where this compound elutes. A faster ramp can lead to sharper peaks for high-boiling compounds. | ||
| Low Inlet Temperature | Incomplete or slow vaporization of the analyte in the inlet leads to a broad initial band being introduced to the column. | |
| Solution: Increase the injector port temperature. A temperature of at least 320 °C is recommended for high-boiling PAHs. | ||
| Dead Volume | Poorly made connections (e.g., at the guard column or transfer line) can create unswept spaces where the analyte can diffuse. | |
| Solution: Check all fittings and connections. Ensure column cuts are clean and square. Re-make any suspect connections. |
Experimental Protocols & Data
Protocol 1: GC System Conditioning and Preparation
This protocol outlines the steps to prepare the GC/MS system to minimize activity and ensure optimal performance for PAH analysis.
-
Leak Check: Before heating the system, perform a leak check using an electronic leak detector. Do not use liquid leak detectors on a GC/MS system.
-
Install Consumables:
-
Install a new, high-quality septum.
-
Install a deactivated, straight-bore 4mm inlet liner with deactivated glass wool.
-
-
Column Installation:
-
Trim approximately 15 cm from the front of a new ultra-inert column (e.g., Agilent J&W DB-5ms Ultra Inert) to remove any potentially contaminated sections. Ensure the cut is perfectly square.
-
Install the column in the inlet and detector according to the instrument manufacturer's specifications for proper depth.
-
-
System Bake-out:
-
Set the inlet and transfer line temperatures to 320 °C. Set the MS source to 320-340 °C.
-
Condition the column by running a temperature program from 50 °C to the maximum operating temperature of the column (e.g., 320-330 °C) at 10 °C/min and hold for 1-2 hours. Ensure the column is disconnected from the detector during the initial, highest-temperature phase of conditioning to prevent contamination.
-
-
System Blank Analysis: After conditioning, run a solvent blank injection to ensure the system is free from contaminants and ghost peaks.
Typical GC/MS Parameters for this compound Analysis
The following table summarizes typical instrument parameters for robust PAH analysis, including this compound.
| Parameter | Setting | Rationale | Citation |
| Injection Mode | Pulsed Splitless | Maximizes the transfer of high-boiling analytes to the column. | |
| Inlet Temperature | 320 °C | Ensures rapid and complete vaporization of high-boiling PAHs. | |
| Liner | 4 mm Straight Bore with Glass Wool | Aids in heat transfer and traps non-volatile matrix components. | |
| Column | 30 m x 0.25 mm, 0.25 µm 5% Phenyl Dimethylpolysiloxane (Ultra Inert) | Provides good selectivity and inertness for PAHs. | |
| Oven Program | Example: 70°C (2 min) to 300°C at 5°C/min, hold for 10 min | Optimized to separate critical isomer pairs while keeping run times reasonable. | |
| Transfer Line Temp | 320 °C | Prevents condensation of analytes before they reach the detector. | |
| MS Source Temp | ≥ 320 °C | Minimizes analyte adsorption and contamination within the ion source. | |
| MSD Option | Agilent JetClean (if available) | Continuously cleans the source with a low flow of hydrogen, improving long-term stability. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Validation & Comparative
A Researcher's Guide to Selecting a Benzo(e)pyrene-d12 Certified Reference Material
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the selection of a high-quality certified reference material (CRM) is paramount to achieving accurate and reproducible results. Benzo(e)pyrene-d12, a deuterated analog of the carcinogenic Benzo(e)pyrene, serves as a critical internal standard in mass spectrometry-based analytical methods. This guide provides a comparative overview of commercially available this compound CRMs, outlines a detailed experimental protocol for their evaluation, and offers a logical framework for selecting the most suitable material for your analytical needs.
Comparative Analysis of Commercially Available this compound CRMs
Several reputable suppliers offer this compound as a certified reference material. While product specifications are often similar, variations in purity, isotopic enrichment, and the level of certification can impact analytical performance. Below is a summary of specifications for this compound CRMs from prominent suppliers.
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Format |
| Sigma-Aldrich | 616664 | 98 atom % D | 98% (CP) | Neat Solid |
| LGC Standards | TRC-A636900 | Not specified | Not specified | 100 µg/mL in Cyclohexane |
| CDN Isotopes | D-2297 | 98 atom % D | Not specified | Neat Solid |
| Chiron | Not specified | Not specified | Not specified | Not specified |
Note: This table is based on publicly available data and may not be exhaustive. Researchers are encouraged to consult the suppliers' websites for the most current product information and certificates of analysis.
Experimental Protocol for CRM Performance Evaluation
To objectively compare the performance of different this compound CRMs, a rigorous and well-controlled experimental protocol is essential. The following methodology outlines a gas chromatography-tandem mass spectrometry (GC-MS/MS) approach, a common technique for PAH analysis.
Objective:
To assess and compare the accuracy, precision, and linearity of this compound CRMs from different suppliers when used as internal standards for the quantification of Benzo(e)pyrene.
Materials:
-
This compound CRMs from at least two different suppliers (e.g., Supplier A, Supplier B).
-
Native Benzo(e)pyrene certified reference standard.
-
GC-MS/MS system with an appropriate capillary column (e.g., DB-EUPAH).
-
High-purity solvents (e.g., hexane, acetone).
-
Calibrated analytical balance and volumetric glassware.
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve each this compound CRM and the native Benzo(e)pyrene standard in a suitable solvent (e.g., hexane:acetone 50:50 v/v) to prepare individual stock solutions of known concentration (e.g., 100 µg/mL).
-
-
Internal Standard Spiking Solution Preparation:
-
From each this compound stock solution, prepare a working internal standard spiking solution at a fixed concentration (e.g., 1 µg/mL).
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a constant volume of each internal standard working solution into a series of dilutions of the native Benzo(e)pyrene standard. The concentration range should encompass the expected sample concentrations.
-
-
GC-MS/MS Analysis:
-
Analyze the calibration standards using a validated GC-MS/MS method. The method should be optimized for the separation and detection of Benzo(e)pyrene and this compound.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
For each CRM, construct a calibration curve by plotting the ratio of the peak area of the native Benzo(e)pyrene to the peak area of the this compound internal standard against the concentration of the native Benzo(e)pyrene.
-
Determine the linearity of each calibration curve by calculating the coefficient of determination (R²).
-
Assess the precision by calculating the relative standard deviation (%RSD) of replicate injections of a mid-level calibration standard.
-
Evaluate accuracy by analyzing a certified reference material with a known concentration of Benzo(e)pyrene and calculating the percent recovery.
-
Hypothetical Performance Data
The following table presents a hypothetical dataset from the comparative evaluation experiment described above.
| Performance Metric | Supplier A CRM | Supplier B CRM |
| Linearity (R²) | 0.9995 | 0.9992 |
| Precision (%RSD, n=6) | 2.1% | 2.5% |
| Accuracy (% Recovery) | 98.5% | 96.8% |
In this hypothetical scenario, the CRM from Supplier A demonstrates slightly better linearity, precision, and accuracy compared to the CRM from Supplier B.
Visualizing the Experimental Workflow and Selection Logic
To further clarify the experimental process and the decision-making framework for selecting a CRM, the following diagrams are provided.
A Head-to-Head Comparison: Benzo(e)pyrene-d12 vs. 13C-Labeled Internal Standards in Analytical Quantification
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. In the analysis of polycyclic aromatic hydrocarbons (PAHs) like Benzo(e)pyrene, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: deuterated standards, exemplified by Benzo(e)pyrene-d12, and carbon-13 (¹³C)-labeled standards.
This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable internal standard for your analytical needs. The primary advantage of using stable isotope-labeled internal standards is their ability to mimic the native analyte throughout the sample preparation and analysis process, thereby correcting for variations in extraction efficiency, instrument response, and matrix effects. However, subtle but significant differences between deuterated and ¹³C-labeled standards can impact analytical performance.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction, derivatization, and ionization to ensure accurate quantification. While both deuterated and ¹³C-labeled standards are designed for this purpose, their physicochemical properties can lead to divergent performances.
A key concern with deuterated standards is the potential for chromatographic separation from the native analyte due to the kinetic isotope effect. This effect is more pronounced with deuterium (²H) labeling, as the mass difference between hydrogen and deuterium is 100%. This can
Inter-Laboratory Comparison of PAH Analysis: A Guide to Performance Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) utilizing deuterated internal standards. The use of isotope dilution techniques, specifically with deuterated standards, is a cornerstone of high-accuracy PAH quantification, as it effectively corrects for analyte loss during sample preparation and analysis.[1] This guide summarizes data from proficiency tests and inter-laboratory validation studies to offer insights into the expected precision and accuracy of these methods across different laboratories and food matrices.
Data Presentation: Quantitative Performance Overview
The performance of laboratories participating in inter-laboratory comparison studies is often evaluated using z-scores, which measure the deviation of an individual result from the assigned reference value. A z-score between -2 and 2 is generally considered satisfactory. The following tables summarize the performance of laboratories in proficiency tests organized by the European Union Reference Laboratory for PAHs (EURL-PAH).
Table 1: Summary of Laboratory Performance in the Analysis of Four EU Marker PAHs in Coconut Oil
| Analyte | Assigned Value (µg/kg) | Uncertainty (µg/kg) | Satisfactory z-scores (%) |
| Benz[a]anthracene (BaA) | 1.80 | 0.09 | 82% |
| Chrysene (CHR) | 2.15 | 0.11 | 82% |
| Benzo[b]fluoranthene (BbF) | 1.66 | 0.08 | 82% |
| Benzo[a]pyrene (BaP) | 1.57 | 0.08 | 82% |
Source: EURL-PAH Proficiency Test Report on the determination of four EU marker PAHs in coconut oil.[2] Approximately 82% of all reported results were assessed as satisfactory based on z-scores.[2]
Table 2: Summary of Laboratory Performance in the Analysis of Four EU Marker PAHs in Smoked Fish
| Analyte | Assigned Value (µg/kg) | Uncertainty (µg/kg) | Satisfactory z-scores (%) |
| Benz[a]anthracene (BaA) | 1.33 | 0.07 | 83% |
| Chrysene (CHR) | 2.08 | 0.10 | 83% |
| Benzo[b]fluoranthene (BbF) | 1.01 | 0.05 | 83% |
| Benzo[a]pyrene (BaP) | 0.89 | 0.04 | 83% |
Source: 16th Inter-laboratory Comparison Report by the EURL-PAH on the determination of four EU marker PAHs in smoked fish.[3] Satisfactory performance with regard to z-scores was assigned to about 83% of the reported results.[3]
Table 3: Method Precision from an Inter-Laboratory Method Validation Study Across Various Food Matrices
| Analyte | Matrix | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| BaA | Olive Oil | 6 | 13 |
| BaP | Olive Oil | 7 | 14 |
| BbF | Olive Oil | 5 | 11 |
| CHR | Olive Oil | 6 | 12 |
| BaA | Minced Meat | 10 | 18 |
| BaP | Minced Meat | 11 | 20 |
| BbF | Minced Meat | 9 | 16 |
| CHR | Minced Meat | 10 | 19 |
| BaA | Smoked Fish Pâté | 8 | 15 |
| BaP | Smoked Fish Pâté | 9 | 17 |
| BbF | Smoked Fish Pâté | 7 | 14 |
| CHR | Smoked Fish Pâté | 8 | 16 |
| BaA | Homogenised Mussels | 12 | 25 |
| BaP | Homogenised Mussels | 13 | 28 |
| BbF | Homogenised Mussels | 11 | 23 |
| CHR | Homogenised Mussels | 12 | 26 |
Source: EURL-PAH Inter-laboratory Comparison for the Validation of an Analytical Method. The relative standard deviations for repeatability (RSDr) ranged from 2% to 17%, and the relative standard deviations for reproducibility (RSDR) ranged from 7% to 54% across all matrices.
Experimental Protocols
The following is a detailed methodology for the analysis of the four EU marker PAHs (BaA, BaP, BbF, and CHR) in various foodstuffs, as validated through an inter-laboratory comparison organized by the EURL-PAH. This method utilizes isotope dilution mass spectrometry for quantification.
1. Sample Preparation and Spiking
-
Homogenize the food sample to ensure uniformity.
-
Weigh a representative portion of the homogenized sample.
-
Spike the sample with a solution containing the deuterated analogues of the target PAHs (e.g., Benzo[a]anthracene-d12, Chrysene-d12, Benzo[b]fluoranthene-d12, and Benzo[a]pyrene-d12) at a known concentration. The isotopic purity of the standards is crucial for accurate quantification.
2. Extraction
-
Pressurized Liquid Extraction (PLE):
-
Mix the spiked sample with a drying agent (e.g., diatomaceous earth).
-
Load the mixture into a PLE cell.
-
Extract the sample with an appropriate solvent (e.g., toluene or a mixture of cyclohexane and ethyl acetate) at elevated temperature and pressure.
-
-
Soxhlet Extraction (for solid samples):
-
Place the spiked sample in a Soxhlet thimble.
-
Extract with a suitable solvent (e.g., toluene) for a defined period.
-
3. Clean-up
-
Size Exclusion Chromatography (SEC):
-
Concentrate the extract from the PLE or Soxhlet procedure.
-
Inject the concentrated extract into an SEC system to remove high molecular weight co-extractives such as lipids. A common mobile phase is a mixture of cyclohexane and ethyl acetate.
-
-
Solid Phase Extraction (SPE):
-
Further purify the PAH fraction from the SEC using an SPE cartridge (e.g., silica-based).
-
Condition the cartridge with an appropriate solvent.
-
Load the sample and wash with a non-polar solvent to remove remaining interferences.
-
Elute the PAHs with a more polar solvent mixture.
-
4. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Concentrate the final extract to a small volume and add an injection standard (e.g., 9-fluorobenzo[k]fluoranthene).
-
Inject an aliquot into the GC-MS system.
-
GC Conditions: Use a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane phase). Employ a temperature program that ensures the separation of the target analytes.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ions of the native PAHs and their corresponding deuterated internal standards.
-
5. Quantification
-
Quantify the native PAHs using the isotope dilution method. This involves calculating the ratio of the peak area of the native PAH to the peak area of its corresponding deuterated internal standard. The concentration is then determined from a calibration curve prepared with standards containing known concentrations of both native and deuterated PAHs.
Mandatory Visualization
Caption: Workflow of an inter-laboratory comparison for PAH analysis.
This guide highlights the robustness of PAH analysis using deuterated standards and isotope dilution mass spectrometry. The presented data from inter-laboratory comparisons demonstrate that while there is inherent variability between laboratories, a high level of performance and comparability can be achieved when standardized methods and quality control measures are employed.
References
Performance Evaluation of Benzo(e)pyrene-d12 as a Surrogate Standard in Polycyclic Aromatic Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide
In the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the use of surrogate standards is crucial for ensuring data accuracy and reliability. Surrogates are compounds that are chemically similar to the analytes of interest but are not naturally present in the samples. They are added to samples before extraction and analysis to monitor the efficiency of the entire analytical process, from sample preparation to instrumental analysis. Benzo(e)pyrene-d12, a deuterated form of Benzo(e)pyrene, is a commonly employed surrogate in these analyses. This guide provides a comprehensive evaluation of its performance, compares it with other commonly used PAH surrogates, and presents supporting experimental data and protocols.
Performance Characteristics of this compound
The performance of a surrogate standard is primarily assessed based on its recovery, precision, and linearity. While specific performance data for this compound can vary depending on the matrix, extraction method, and analytical instrumentation, the following table summarizes typical performance characteristics reported in various studies.
| Performance Metric | This compound | Chrysene-d12 | Perylene-d12 | Naphthalene-d8 | Acenaphthene-d10 | Phenanthrene-d10 |
| Typical Recovery (%) | 85-115 | 80-120 | 75-125 | 40-100 | 60-110 | 70-115 |
| Precision (RSD %) | < 15 | < 15 | < 20 | < 20 | < 15 | < 15 |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.99 | > 0.995 | > 0.995 |
Note: The data presented in this table are compiled from various sources and represent typical performance. Actual performance may vary based on the specific experimental conditions.
One study analyzing PAHs in herbal medicine ingredients using a QuEChERS extraction method reported an overall method recovery of 89.65–118.59% when using Benzo[a]pyrene-d12 as an internal standard[1]. Another study on the analysis of PAHs in seafood established a quality control criterion for surrogate standard recoveries between 60% and 120%[2][3]. These values provide a general indication of acceptable performance for analytical methods employing deuterated PAH surrogates.
Comparison with Alternative Surrogate Standards
The choice of a surrogate standard depends on several factors, including the specific PAHs being analyzed, the sample matrix, and the analytical technique. This compound is a high molecular weight PAH surrogate and is particularly suitable for the analysis of other high molecular weight PAHs. However, a range of other deuterated PAHs are also commonly used.
Commonly Used Deuterated PAH Surrogate Standards:
-
Naphthalene-d8
-
Acenaphthene-d10
-
Phenanthrene-d10
-
Chrysene-d12
-
Perylene-d12
-
Acenaphthylene-d8
-
Fluoranthene-d10
For comprehensive PAH analysis covering a wide range of molecular weights, a mixture of surrogates is often employed to better represent the recovery of all target analytes. For instance, a lighter surrogate like Naphthalene-d8 would be more appropriate for monitoring the recovery of volatile PAHs, while this compound is better suited for less volatile, higher molecular weight compounds.
Experimental Protocols
The following is a generalized experimental protocol for the determination of PAHs in a solid matrix (e.g., soil, sediment) using this compound as a surrogate standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation and Spiking:
- Homogenize the solid sample thoroughly.
- Weigh a representative portion of the homogenized sample (e.g., 5-10 grams) into an extraction thimble.
- Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone or dichloromethane). The spiking level should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the target analytes.
- Allow the solvent to evaporate for a short period before extraction.
2. Extraction:
- Place the spiked sample in a Soxhlet extractor.
- Extract the sample with an appropriate solvent or solvent mixture (e.g., hexane:acetone 1:1 v/v) for a specified period (e.g., 16-24 hours).
3. Extract Cleanup (if necessary):
- The raw extract may contain interfering compounds that can affect the GC-MS analysis.
- Perform a cleanup step using techniques such as solid-phase extraction (SPE) with silica or Florisil cartridges.
- Elute the PAHs from the cartridge with a suitable solvent.
4. Concentration and Solvent Exchange:
- Concentrate the cleaned extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
- If necessary, exchange the solvent to one that is more compatible with the GC-MS analysis (e.g., hexane or isooctane).
5. Instrumental Analysis (GC-MS):
- Inject an aliquot of the final extract into the GC-MS system.
- Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for this compound and the target PAHs.
6. Data Analysis and Recovery Calculation:
- Identify and integrate the peaks corresponding to the target PAHs and this compound.
- Calculate the concentration of the target PAHs using a calibration curve.
- Calculate the percent recovery of this compound using the following formula:
- % Recovery = (Amount of surrogate detected / Amount of surrogate spiked) x 100
Logical Workflow for Surrogate-Based Analysis
The following diagram illustrates the logical workflow of using a surrogate standard in a typical analytical procedure for PAHs.
Conclusion
This compound is a reliable and effective surrogate standard for the analysis of high molecular weight PAHs. Its performance, in terms of recovery, precision, and linearity, is comparable to other commonly used deuterated PAH surrogates. The selection of the most appropriate surrogate, or a mixture of surrogates, should be based on the specific analytical requirements, including the target analytes and the sample matrix. By following validated experimental protocols and monitoring surrogate recovery, researchers can ensure the quality and accuracy of their PAH data.
References
A Comparative Guide to the Limit of Detection and Quantification for Benzo(e)pyrene-d12 and Alternative Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in bioanalytical and environmental studies, the use of deuterated internal standards is a cornerstone of robust and accurate analytical methods. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Benzo(e)pyrene-d12, a commonly used internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs), alongside other deuterated alternatives. The data presented is synthesized from publicly available resources and is intended to provide a practical reference for method development and validation.
Data Presentation: A Comparative Look at Detection and Quantification Limits
The following table summarizes typical instrument detection limits (IDLs) and method detection limits (MDLs) for this compound and common alternative deuterated PAH internal standards when analyzed by gas chromatography-mass spectrometry (GC-MS). It is important to note that specific LOD and LOQ values are highly dependent on the analytical instrument, method parameters, and the sample matrix. The values presented here are representative of typical performance and should be considered as a baseline for comparison.
| Deuterated Internal Standard | Molecular Weight ( g/mol ) | Typical Instrument Detection Limit (IDL) on-column | Estimated Method Limit of Quantification (LOQ) in clean matrix (ng/mL) |
| This compound | 264.38 | 0.5 - 5 pg | 0.05 - 0.5 |
| Chrysene-d12 | 240.34 | 0.5 - 5 pg | 0.05 - 0.5 |
| Perylene-d12 | 264.38 | 0.5 - 5 pg | 0.05 - 0.5 |
| Benzo(a)pyrene-d12 | 264.38 | 0.5 - 5 pg | 0.05 - 0.5 |
Note: The IDL represents the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, typically determined by replicate injections of a low-concentration standard under ideal chromatographic conditions. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1][2] The estimated LOQ values are based on typical instrument performance and may vary significantly with matrix complexity.
Experimental Protocols: A Blueprint for Determining LOD and LOQ
A detailed and rigorous experimental protocol is essential for establishing the LOD and LOQ of deuterated internal standards. The following methodology outlines a typical workflow for this determination using GC-MS.
1. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of this compound (or alternative standard) in a high-purity solvent (e.g., toluene, isooctane) at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range that brackets the expected LOD and LOQ (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, 1.0 ng/mL).
2. Instrumentation and Analytical Conditions (Example for GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for PAH analysis.
-
Inlet: Splitless injection at 280-300°C.
-
Oven Temperature Program: An optimized temperature program to ensure good chromatographic separation. For example: initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the molecular ion (m/z 264 for this compound) and at least one or two qualifier ions.
-
Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
3. Determination of the Limit of Detection (LOD):
The LOD can be determined using several approaches:
-
Signal-to-Noise Ratio (S/N):
-
Inject a series of low-concentration standards.
-
Determine the concentration that yields a signal-to-noise ratio of at least 3:1. The noise is typically measured from a baseline region close to the analyte peak.
-
-
Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Prepare a series of at least 7-10 replicate injections of a blank sample (solvent or matrix blank).
-
Calculate the standard deviation of the response (σ) in the region of the expected analyte peak.
-
Construct a calibration curve using low-concentration standards and determine the slope (S).
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .
-
4. Determination of the Limit of Quantification (LOQ):
Similar to the LOD, the LOQ can be determined by:
-
Signal-to-Noise Ratio (S/N):
-
Determine the concentration that provides a signal-to-noise ratio of at least 10:1.
-
-
Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Use the same data from the LOD determination.
-
Calculate the LOQ using the formula: LOQ = 10 * (σ / S) .
-
-
Precision and Accuracy at Low Concentrations:
-
Prepare replicate samples (at least 6) at a low concentration.
-
The LOQ is the lowest concentration that can be measured with a specified level of precision (e.g., relative standard deviation < 20%) and accuracy (e.g., within 80-120% of the true value).
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a deuterated internal standard like this compound.
References
- 1. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzo(e)pyrene-d12: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Benzo(e)pyrene-d12, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a deuterated polycyclic aromatic hydrocarbon (PAH), requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance, carrying the signal word "Danger". It is identified as a potential carcinogen and is toxic to aquatic life. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the release of the substance into the environment.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
Disposal Procedures for this compound
The primary directive for the disposal of this compound is clear: it must be treated as hazardous waste . The precautionary statement P501 explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1] This means that under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation and Storage
Proper segregation and storage of this compound waste are the first critical steps in its safe disposal.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste, including contaminated consumables like gloves, pipette tips, and paper towels. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., carcinogen, environmental hazard).
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
Decontamination Protocol
Effective decontamination is crucial to prevent the spread of this compound.
For Surfaces and Equipment:
-
Initial Wipe: Use a disposable cloth or paper towel dampened with a suitable solvent (such as toluene or another solvent recommended by your institution's safety office) to wipe down the contaminated area.
-
Wash: Wash the area with soap and water.
-
Rinse: Rinse the area with water.
-
Disposal of Cleaning Materials: All materials used for decontamination (e.g., wipes, gloves) must be disposed of as hazardous waste in the designated this compound waste container.
For Personal Decontamination: In case of skin contact, immediately remove any contaminated clothing and wash the affected skin area gently with soap and water.
Disposal Methodologies
The approved method for the ultimate disposal of this compound is through a licensed hazardous waste disposal company. These companies typically employ high-temperature incineration.
| Disposal Method | Recommended Operating Parameters | Notes |
| Incineration | Temperature Range: 450°C to 1,600°C[2] | This is the most common and effective method for the complete destruction of PAHs. The specific temperature and residence time will depend on the type of incinerator (e.g., rotary kiln, fluidized bed).[2] |
| Chemical Oxidation | Use of strong oxidizing agents such as potassium permanganate or potassium dichromate in an acidic medium.[2] | This method can be used for the degradation of PAHs in a laboratory setting prior to disposal, but the resulting waste must still be treated as hazardous. |
Experimental Protocol: Chemical Degradation of this compound Waste (for small quantities)
This protocol outlines a method for the chemical degradation of small amounts of this compound waste in a laboratory setting using potassium permanganate. This procedure should only be carried out by trained personnel in a controlled environment.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., a heavy-walled flask)
-
Fume hood
-
Personal Protective Equipment (gloves, goggles, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, carefully place the this compound waste into the reaction vessel. If the waste is in a solid form, it may need to be dissolved in a minimal amount of a suitable organic solvent.
-
Acidification: Slowly and cautiously add concentrated sulfuric acid to the reaction vessel while stirring. The reaction is exothermic, so proceed with care.
-
Oxidation: While continuously stirring, slowly add a saturated solution of potassium permanganate to the mixture. The solution will turn a deep purple color.
-
Reaction: Allow the mixture to react for several hours (or until the purple color disappears, indicating the consumption of the permanganate). The reaction time will vary depending on the concentration of the waste.
-
Neutralization and Disposal: After the reaction is complete, the resulting mixture must be neutralized and disposed of as hazardous waste according to your institution's guidelines.
Caution: This procedure involves strong acids and oxidizing agents and should be performed with extreme care.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, while maintaining compliance with all relevant regulations. Always consult your institution's specific safety and waste disposal guidelines.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
